1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one
Overview
Description
1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one is an organic compound with the molecular formula C10H11ClO2 It is characterized by the presence of a chloroethyl group and a hydroxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-[3-(2-carboxyethyl)-4-hydroxyphenyl]ethan-1-one.
Reduction: Formation of 1-[3-(2-chloroethyl)-4-hydroxyphenyl]ethanol.
Substitution: Formation of 1-[3-(2-azidoethyl)-4-hydroxyphenyl]ethan-1-one or 1-[3-(2-mercaptoethyl)-4-hydroxyphenyl]ethan-1-one.
Scientific Research Applications
1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-Bromoethyl)-4-hydroxyphenyl]ethan-1-one
- 1-[3-(2-Iodoethyl)-4-hydroxyphenyl]ethan-1-one
- 1-[3-(2-Fluoroethyl)-4-hydroxyphenyl]ethan-1-one
Uniqueness
1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs with different halogen substituents. The chloroethyl group is particularly reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-[3-(2-chloroethyl)-4-hydroxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)8-2-3-10(13)9(6-8)4-5-11/h2-3,6,13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOCBJJXTMURPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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